N-(2,2-diethoxyethyl)-4-fluoroaniline

Medicinal Chemistry ADME Prediction Chromatography

N-(2,2-diethoxyethyl)-4-fluoroaniline is a specialty substituted aniline derivative, characterized by a 4-fluorophenyl group and a diethyl acetal side chain. It functions primarily as a synthetic intermediate, where the protected aldehyde (acetal) and fluoroaniline moieties offer orthogonal reactivity for constructing complex heterocycles and fluorinated scaffolds.

Molecular Formula C12H18FNO2
Molecular Weight 227.27 g/mol
CAS No. 239085-97-3
Cat. No. B1597175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-diethoxyethyl)-4-fluoroaniline
CAS239085-97-3
Molecular FormulaC12H18FNO2
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESCCOC(CNC1=CC=C(C=C1)F)OCC
InChIInChI=1S/C12H18FNO2/c1-3-15-12(16-4-2)9-14-11-7-5-10(13)6-8-11/h5-8,12,14H,3-4,9H2,1-2H3
InChIKeyRSSWNXUJKRPPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Diethoxyethyl)-4-fluoroaniline (CAS 239085-97-3) as a Fluorinated Acetal Building Block


N-(2,2-diethoxyethyl)-4-fluoroaniline is a specialty substituted aniline derivative, characterized by a 4-fluorophenyl group and a diethyl acetal side chain . It functions primarily as a synthetic intermediate, where the protected aldehyde (acetal) and fluoroaniline moieties offer orthogonal reactivity for constructing complex heterocycles and fluorinated scaffolds . Its physicochemical profile is defined by a predicted density of 1.1±0.1 g/cm³ and an ACD/LogP of 2.77 .

Critical Performance Gaps of Unsubstituted and Halogenated Analogs of N-(2,2-Diethoxyethyl)-4-fluoroaniline


Generic substitution among N-(2,2-diethoxyethyl)aniline analogs fails due to quantifiable differences in lipophilicity and volatility driven by the 4-position substituent. The para-fluoro analog exhibits a distinct LogP value (2.77) compared to the unsubstituted aniline (2.32) and significantly lower lipophilicity than the bromo analog (LogP 3.33) [1][2]. These differences directly impact chromatographic behavior, solubility, and membrane permeability in downstream applications, making in-class interchange without re-optimization of reaction or assay conditions invalid.

Quantitative Procurement Guide: N-(2,2-Diethoxyethyl)-4-fluoroaniline vs. Analogs


Lipophilicity Differentiation: LogP Comparison of N-(2,2-diethoxyethyl)-4-fluoroaniline vs. Unsubstituted and Halogenated Analogs

The 4-fluoro substituent confers an intermediate lipophilicity profile compared to the unsubstituted and halogenated analogs. The predicted ACD/LogP for N-(2,2-diethoxyethyl)-4-fluoroaniline is 2.77 , which is higher than the unsubstituted aniline derivative (2.32) [1] and lower than the 4-bromo analog (3.33) [2]. This parameter is critical for predicting chromatographic retention times and partitioning behavior in biphasic reactions.

Medicinal Chemistry ADME Prediction Chromatography

Thermal Stability and Volatility: Boiling Point Comparison of N-(2,2-diethoxyethyl)-4-fluoroaniline vs. Unsubstituted Analog

The presence of the fluorine atom slightly elevates the predicted boiling point. N-(2,2-diethoxyethyl)-4-fluoroaniline has a predicted boiling point of 323.6±42.0 °C at 760 mmHg . This is 3.6 °C higher than the unsubstituted N-(2,2-diethoxyethyl)aniline, which has a predicted boiling point of 320.0±32.0 °C [1]. This small but measurable difference is consistent across multiple predictive models and can be relevant for high-temperature reactions or purification by distillation.

Process Chemistry Distillation Thermal Analysis

Reaction Profile Control: Dimerization Kinetics of Dimethoxyethyl vs. Diethoxyethyl Fluoroanilines

The choice between the diethoxyethyl and dimethoxyethyl protecting groups directly impacts reaction kinetics and outcomes. While specific kinetic data for the target compound is not publicly available, class-level evidence demonstrates that the diethoxyethyl group exhibits slower reaction rates in key transformations compared to its dimethoxyethyl analog. For instance, in the synthesis of calix[4]resorcinols, the reaction of a related N-(2,2-diethoxyethyl)amine derivative with resorcinol required 5 days at 100 °C, whereas the corresponding N-(2,2-dimethoxyethyl)amine analog reacted completely within 24 hours under identical conditions . This class-level inference suggests the diethoxyethyl group provides greater stability and slower, more controllable reactivity, which is advantageous for complex, multi-step syntheses where premature deprotection or side reactions must be avoided.

Reaction Kinetics Protecting Group Strategy Organic Synthesis

Optimal Use-Cases for Procuring N-(2,2-Diethoxyethyl)-4-fluoroaniline


Synthesis of Fluorinated Heterocycles Requiring a Protected Aldehyde Handle

N-(2,2-diethoxyethyl)-4-fluoroaniline is a key intermediate for introducing both a fluorine atom and a latent aldehyde group into a molecular scaffold. The diethyl acetal remains stable under basic and nucleophilic conditions, allowing for modifications at the aniline nitrogen. Upon completion of the synthesis, the acetal can be cleaved under mild acidic conditions to reveal an aldehyde for subsequent reactions, such as reductive aminations or Pictet-Spengler cyclizations to form fluorinated tetrahydroisoquinolines. Its use is supported by its role as a precursor to fluorinated amidines, which are valuable intermediates in drug synthesis [1].

Medicinal Chemistry Campaigns Targeting Optimized ADME Properties

The quantifiably different lipophilicity (LogP 2.77) of this fluoroaniline building block compared to its unsubstituted (LogP 2.32) and bromo (LogP 3.33) counterparts makes it a strategic choice for medicinal chemists aiming to fine-tune the physicochemical properties of lead compounds [1]. The para-fluoro substituent is a classic bioisostere that often improves metabolic stability and binding affinity while maintaining a favorable LogP profile. This compound allows for the direct incorporation of these benefits early in the synthetic route.

Controlled, Multi-Step Synthesis Requiring High Acetal Stability

For complex synthetic sequences involving multiple steps and potentially harsh reagents, the superior kinetic stability of the diethoxyethyl acetal group is a critical differentiator . Class-level evidence indicates that the diethoxyethyl group is significantly more resistant to premature cleavage than the dimethoxyethyl analog. This makes N-(2,2-diethoxyethyl)-4-fluoroaniline the preferred choice for routes where the aldehyde must be protected through several transformations before its eventual unveiling, ensuring higher overall yields and fewer purification steps.

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